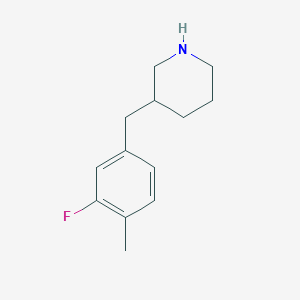

3-(3-Fluoro-4-methyl-benzyl)-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3-Fluoro-4-methyl-benzyl)-piperidine" is a structurally significant molecule that is related to various piperidine derivatives with potential neuroleptic and psychotropic activities. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds. The presence of a fluorine atom and a methyl group on the benzyl moiety can significantly influence the biological activity of such compounds due to their electronic and steric effects.

Synthesis Analysis

The synthesis of piperidine derivatives often involves key steps such as Grignard reactions, alkoxymethylation, and nucleophilic substitution reactions. For instance, the synthesis of fluorinated piperidine analogs can be achieved through the reaction of a Grignard reagent with an appropriate aldehyde, followed by deoxygenation and ring saturation steps, as described in the preparation of 4-(4-fluorobenzyl)piperidine isotopomers . Diastereoselective syntheses of piperidine derivatives have been realized from dimethyl piperidinone, controlling the stereochemistry at the C3-C4 position through specific reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with fluorine substituents, has been extensively studied using techniques such as X-ray crystallography. These studies reveal the conformation of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets . For example, the piperazine ring in certain fluorophenylmethyl piperidine derivatives adopts a chair conformation, and the benzimidazole ring is nearly planar .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and potential biological activity. These reactions include intramolecular fluorine displacement, which has been utilized in the synthesis of potential psychotropic agents . The nature of substituents on the piperidine ring, such as the presence of electron-withdrawing groups like fluorine, can significantly affect the compound's reactivity and its interaction with biological targets such as monoamine transporters .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring. The presence of fluorine, in particular, can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The crystal and molecular structures provide insights into the intermolecular interactions that can influence the compound's physical properties, such as melting point and solubility .

Aplicaciones Científicas De Investigación

Neuroleptic Agent Synthesis : 3-(3-Fluoro-4-methyl-benzyl)-piperidine derivatives have been synthesized for use in metabolic studies of neuroleptic agents. For example, one study described the synthesis of a neuroleptic agent using a compound closely related to 3-(3-Fluoro-4-methyl-benzyl)-piperidine for use in metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

Muscarinic Acetylcholine Receptors Studies : Piperidyl benzilates, which are structurally related to 3-(3-Fluoro-4-methyl-benzyl)-piperidine, have been synthesized and evaluated as in vivo ligands for muscarinic acetylcholine receptors. These compounds have potential applications as probes for measuring endogenous acetylcholine levels (Skaddan et al., 2000).

Atypical Antipsychotics : Some derivatives of 3-(3-Fluoro-4-methyl-benzyl)-piperidine have been identified as potential atypical antipsychotics. They have shown efficacy in behavioral models predictive of antipsychotic effects (Bolós et al., 1996).

Synthesis of Isotopomers : Research has also been conducted on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which is structurally similar to 3-(3-Fluoro-4-methyl-benzyl)-piperidine. These isotopomers can be used for various research and diagnostic purposes (Proszenyák et al., 2005).

Cancer Treatment Research : Derivatives of 3-(3-Fluoro-4-methyl-benzyl)-piperidine have been examined for their role in cancer treatment, particularly as anaplastic lymphoma kinase (ALK) inhibitors (Teffera et al., 2013).

X-Ray Diffraction Studies : The absolute configuration of closely related compounds has been determined using X-ray diffraction studies, which is crucial for understanding their molecular structure and potential applications (Peeters, Blaton, & Ranter, 1994).

Radiotracer Development : Halogenated derivatives of 4-(phenoxymethyl)piperidines, structurally similar to 3-(3-Fluoro-4-methyl-benzyl)-piperidine, have been developed as potential δ receptor ligands and radiolabeled probes for in vivo studies (Waterhouse et al., 1997).

Propiedades

IUPAC Name |

3-[(3-fluoro-4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12/h4-5,8,12,15H,2-3,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWUPZOJGRKMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCNC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588818 |

Source

|

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methyl-benzyl)-piperidine | |

CAS RN |

955288-06-9 |

Source

|

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)